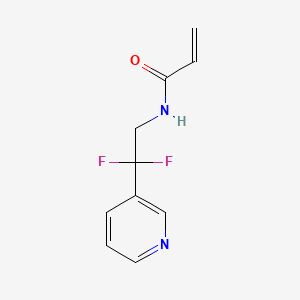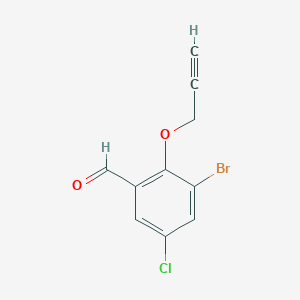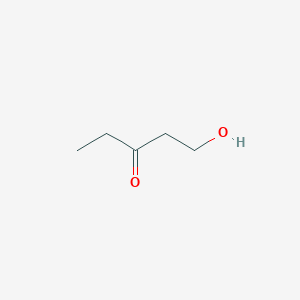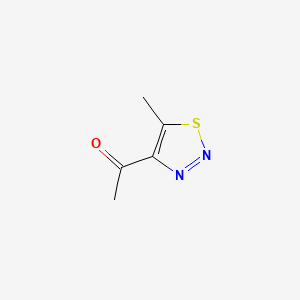
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide. This reaction yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives, which are then reacted with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of agrochemicals and pesticides.
作用機序
The mechanism of action of 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with cell wall synthesis in microorganisms .
類似化合物との比較
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but differs in its chemical reactivity and synthesis pathways.
1,2,5-Thiadiazole: Less commonly studied but still of interest due to its unique structural properties.
Uniqueness: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 5-position of the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
40757-61-7 |
|---|---|
分子式 |
C5H6N2OS |
分子量 |
142.18 g/mol |
IUPAC名 |
1-(5-methylthiadiazol-4-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)5-4(2)9-7-6-5/h1-2H3 |
InChIキー |
PYTOVLLPUXTXQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NS1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


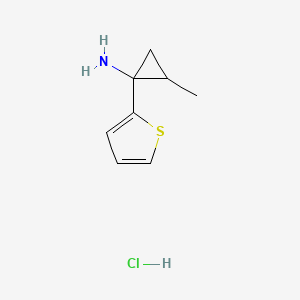
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
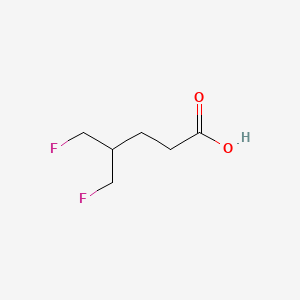
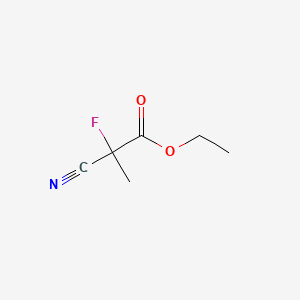
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
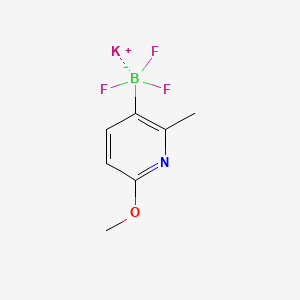
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
